1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol
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Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol is a chemical compound with the molecular formula C9H14N2O It features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with an ethyl group
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with cyclopropanone in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazol-3-ol: This compound lacks the cyclopropane ring, which may result in different reactivity and biological activity.
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropane: The absence of the hydroxyl group in this compound affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of the cyclopropane ring and pyrazole moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2228896-95-3 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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